Tetrabutylarsonium Nitrate
Description
Tetrabutylarsonium nitrate is a quaternary arsonium salt composed of a tetrabutylarsonium cation ([(C₄H₉)₄As]⁺) and a nitrate anion (NO₃⁻). For instance, tetrabutylazanium nitrate (CAS 1941-27-1) is classified as an oxidizing solid (Category 2) with hazards including skin/eye irritation and organ toxicity .
Properties
Molecular Formula |
C₁₅H₃₄AsNO₃ |
|---|---|
Molecular Weight |
351.36 |
Synonyms |
Tetrabutylarsonium Nitrate (1:1) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nitrate Compounds
The following comparison focuses on tetrabutylarsonium nitrate’s structural and functional analogs, emphasizing key differences in reactivity, applications, and hazards.
Quaternary Ammonium/Arsonium Nitrates
- Tetrabutylazanium Nitrate (CAS 1941-27-1): Structure: [(C₄H₉)₄N]⁺NO₃⁻. Applications: Presumed use in industrial catalysis or specialized electrolytes, though explicit details are absent.
- This compound: Structure: [(C₄H₉)₄As]⁺NO₃⁻.
Alkali Metal Nitrates
- Sodium Nitrate (NaNO₃): Properties: White crystalline solid, highly water-soluble, strong oxidizer. Applications: Fertilizers, explosives, food preservatives (e.g., processed meats) . Hazards: Linked to cancer risk in processed meats; explosive when mixed with organic materials .
- Potassium Nitrate (KNO₃): Properties: Similar to NaNO₃ but with higher thermal stability. Applications: Fertilizers, gunpowder, fireworks . Comparison: Unlike this compound, alkali nitrates are bulk chemicals with agricultural and pyrotechnic uses.
Transition Metal Nitrates
- Copper(II) Nitrate (Cu(NO₃)₂): Properties: Blue crystalline solid, hygroscopic. Applications: Catalysis, pigment production. Hazards: Corrosive, environmental toxicity .
- Manganese(II) Nitrate (Mn(NO₃)₂): Properties: Pink crystalline solid, often hydrated. Applications: Ceramics, specialty fertilizers. Comparison: Transition metal nitrates are typically more reactive and less stable than quaternary arsonium/ammonium nitrates.
Data Tables
Table 1. Key Properties of Selected Nitrate Compounds
Table 2. Oxidizing Capacity Comparison
Q & A
Q. Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (g/100 mL, 25°C) | Data Source Reliability |
|---|---|---|
| Water | 12.3 ± 0.5 | High (peer-reviewed) |
| Ethanol | 8.7 ± 0.3 | Moderate (lab reports) |
| Acetonitrile | 15.1 ± 1.2 | Low (unverified) |
Basic: What spectroscopic techniques are suitable for characterizing this compound?
- FT-IR : Identify nitrate ion vibrations (~1380 cm⁻¹) and C-H stretches (2800–3000 cm⁻¹).
- ¹H/¹³C NMR : Confirm alkyl chain integrity (δ 0.8–1.6 ppm for butyl groups) .
Advanced: How does this compound interact with ionic liquids in electrochemical studies?
- Conduct cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) to study ion-pairing effects.
- Compare diffusion coefficients with tetraalkylammonium analogs to assess structural impacts .
Basic: What are the environmental implications of this compound disposal?
- Classify as hazardous waste due to arsenic content.
- Neutralize with reducing agents (e.g., sodium thiosulfate) before disposal, following institutional guidelines .
Advanced: How can computational models predict the thermodynamic stability of this compound?
- Use density functional theory (DFT) to calculate Gibbs free energy of formation.
- Validate against experimental decomposition temperatures (>120°C) .
Basic: What are the key differences between this compound and Tetrabutylammonium Nitrate?
- Arsonium vs. Ammonium : The arsenic center in this compound increases molecular weight and polarizability, affecting solubility and reactivity .
Advanced: What strategies mitigate interference from this compound in oxidative stress biomarker assays?
- Employ SPE with hydrophilic-lipophilic balance (HLB) cartridges to separate the compound from analytes like 8-OHdG .
- Optimize LC gradients to resolve co-eluting peaks.
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